N-(2-(piperidin-3-yl)ethyl)cyclopropanamine
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Overview
Description
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine is a compound that features a piperidine ring and a cyclopropane moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(piperidin-3-yl)ethyl)cyclopropanamine typically involves the formation of the piperidine ring followed by the introduction of the cyclopropane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclopropane derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include catalytic hydrogenation, cyclization reactions, and the use of protective groups to facilitate the synthesis of complex intermediates .
Chemical Reactions Analysis
Types of Reactions
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups into the piperidine or cyclopropane rings .
Scientific Research Applications
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(piperidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to target sites and exert its effects. This binding can lead to the activation or inhibition of specific pathways, resulting in the desired biological response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyclopropane-containing molecules. Examples include:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antiproliferative effects.
Matrine: A piperidine alkaloid with various pharmacological activities.
Uniqueness
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine is unique due to its combination of a piperidine ring and a cyclopropane moiety. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H20N2 |
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Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-(2-piperidin-3-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C10H20N2/c1-2-9(8-11-6-1)5-7-12-10-3-4-10/h9-12H,1-8H2 |
InChI Key |
NSFMRGVGTCNPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCNC2CC2 |
Origin of Product |
United States |
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